molecular formula C13H20N4O B2373341 3-(4-Phenylpiperazin-1-yl)propanehydrazide CAS No. 326918-58-5

3-(4-Phenylpiperazin-1-yl)propanehydrazide

Cat. No.: B2373341
CAS No.: 326918-58-5
M. Wt: 248.33
InChI Key: ZAOATLHYNXKQDR-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazin-1-yl)propanehydrazide is a chemical compound with the molecular formula C13H20N4O and a molecular weight of 248.33 g/mol It is characterized by the presence of a phenylpiperazine moiety linked to a propanehydrazide group

Scientific Research Applications

3-(4-Phenylpiperazin-1-yl)propanehydrazide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 3-(4-Phenylpiperazin-1-yl)propanehydrazide typically involves the reaction of 4-phenylpiperazine with a suitable hydrazide precursor. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(4-Phenylpiperazin-1-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperazin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The hydrazide group can form covalent bonds with biological macromolecules, leading to alterations in their function .

Comparison with Similar Compounds

3-(4-Phenylpiperazin-1-yl)propanehydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenylpiperazine and hydrazide functionalities, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-15-13(18)6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOATLHYNXKQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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